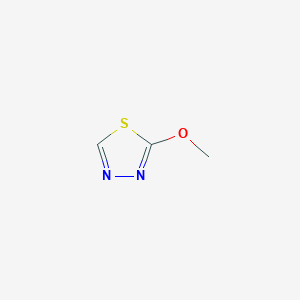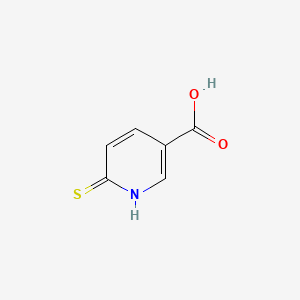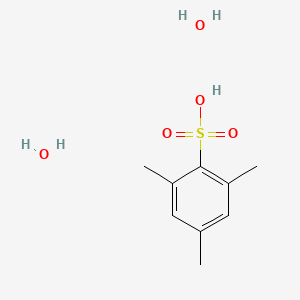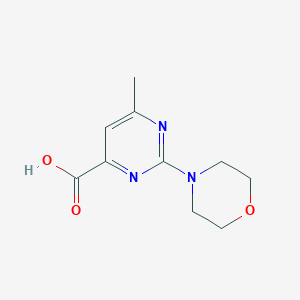
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
描述
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a compound that falls within the broader class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The pyrimidine core structure is a versatile scaffold that can be modified to produce compounds with a variety of biological functions, including anticancer, anti-inflammatory, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the creation of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines. This method utilizes triorganoindium reagents for the functionalization at the C-4 and C-6 positions of the pyrimidine ring, allowing for the generation of a diverse array of non-symmetrical pyrimidine compounds . Additionally, the synthesis of 4-methyl-6-morpholinopyrimidine derivatives has been achieved through condensation reactions, followed by further functionalization with various reagents to enhance the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with a morpholine moiety, often features significant electronic polarization within the pyrimidine ring. This polarization can affect the compound's reactivity and interaction with biological targets. The pyrimidine rings tend to be planar, and intramolecular hydrogen bonding is common, contributing to the stability of the compound's structure .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of targeted bioactive molecules. For instance, the reaction of thiadiazolopyrimidine with morpholine leads to the formation of compounds with potential antibacterial properties . The flexibility in the chemical reactions of pyrimidine derivatives allows for the design and synthesis of compounds with specific biological activities, such as selective inhibition of the mammalian target of rapamycin (mTOR) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the pyrimidine ring. These properties can be tailored to improve the solubility, stability, and bioavailability of the compounds. For example, the introduction of water-solubilizing groups can enhance the compound's activity in cellular assays . The anti-inflammatory activity of certain pyrimidine oxadiazole derivatives has been shown to surpass that of acetylsalicylic acid, indicating the potential for developing new therapeutic agents .
作用机制
Target of Action
Similar compounds have been known to target proteins involved in cell cycle regulation and protein degradation .
Mode of Action
Based on its structural similarity to other morpholine-containing compounds, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been implicated in pathways related to protein degradation and cell cycle regulation .
Pharmacokinetics
The molecular weight of the compound is 22323 , which is within the optimal range for oral bioavailability.
Result of Action
Related compounds have been implicated in processes such as protein degradation and cell cycle regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by storage temperature . .
属性
IUPAC Name |
6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(9(14)15)12-10(11-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLOIWCGSCQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)

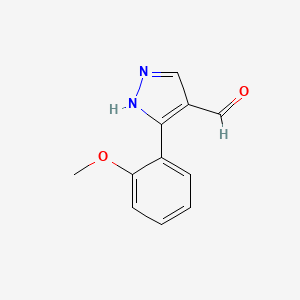
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
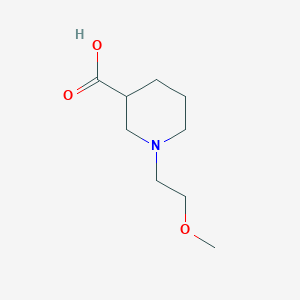
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)
![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)
